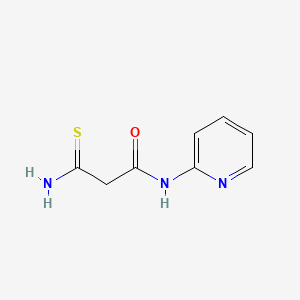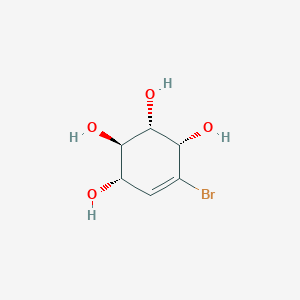
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol is a brominated cyclohexene derivative with four hydroxyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol typically involves the bromination of cyclohexene derivatives followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding cyclohexene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2,3,4-tetraone or cyclohexane-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of cyclohexene-1,2,3,4-tetrol.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,4S)-5-chlorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R,3S,4S)-5-fluorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R,3S,4S)-5-iodocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, and the hydroxyl groups enhance its solubility and reactivity.
Propiedades
Fórmula molecular |
C6H9BrO4 |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H9BrO4/c7-2-1-3(8)5(10)6(11)4(2)9/h1,3-6,8-11H/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
AGYFAAMKMRARQB-SLPGGIOYSA-N |
SMILES isomérico |
C1=C([C@H]([C@H]([C@@H]([C@H]1O)O)O)O)Br |
SMILES canónico |
C1=C(C(C(C(C1O)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
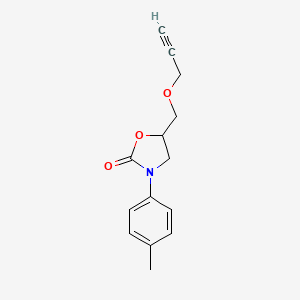
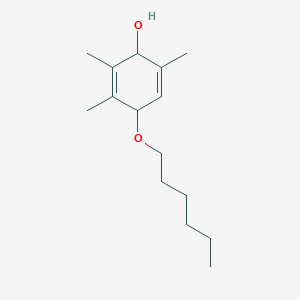
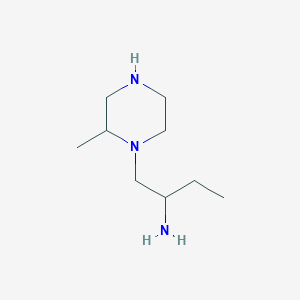
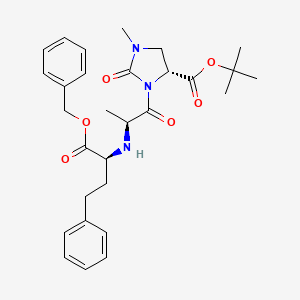
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
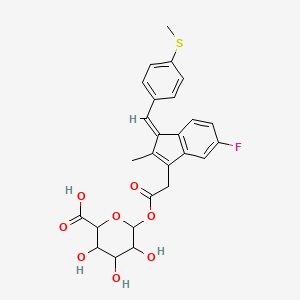
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)

